REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.C(OC([NH:15][C:16]1[CH:25]=[C:24]([F:26])[C:19]([C:20]([O:22][CH3:23])=[O:21])=[C:18]([F:27])[CH:17]=1)=O)(C)(C)C>ClCCl>[NH2:15][C:16]1[CH:17]=[C:18]([F:27])[C:19]([C:20]([O:22][CH3:23])=[O:21])=[C:24]([F:26])[CH:25]=1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC(=C(C(=O)OC)C(=C1)F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was used for the next step without purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=C(C(=O)OC)C(=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |